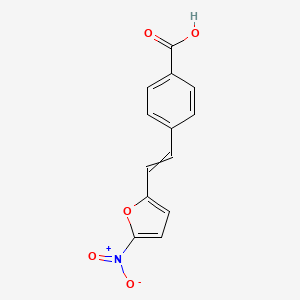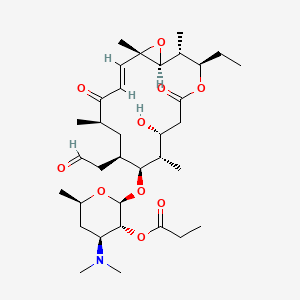
Rosaramicin propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosaramicin Propionate: is a derivative of rosaramicin, a macrolide antibiotic. Rosaramicin is known for its antibacterial properties, particularly against Gram-negative bacteria. It is chemically a lipid-soluble basic macrolide similar to erythromycin but with enhanced activity against certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Rosaramicin Propionate is synthesized through the cultivation of the bacterium Micromonospora rosaria under controlled conditions. The production involves the fermentation of this bacterium, followed by extraction and purification processes
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. The bacterium Micromonospora rosaria is cultured in bioreactors, and the antibiotic is extracted from the culture broth. The extraction process involves solvent extraction, followed by purification steps such as crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: : Rosaramicin Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the macrolide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions include various rosaramicin derivatives with modified antibacterial properties .
Scientific Research Applications
Rosaramicin Propionate has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: The compound is used in microbiological studies to understand its effects on bacterial growth and resistance mechanisms.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of fermentation processes for antibiotic production
Mechanism of Action
Rosaramicin Propionate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound accumulates within leukocytes, allowing it to be transported to the site of infection .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with similar antibacterial properties but less effective against certain Gram-negative bacteria.
Josamycin: A macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with enhanced activity against certain bacterial strains compared to erythromycin.
Uniqueness: : Rosaramicin Propionate is unique due to its enhanced activity against Gram-negative bacteria and its ability to concentrate in specific tissues, such as the prostate, making it potentially more effective for treating infections in these areas .
Properties
CAS No. |
51481-64-2 |
|---|---|
Molecular Formula |
C34H55NO10 |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] propanoate |
InChI |
InChI=1S/C34H55NO10/c1-10-27-22(6)32-34(7,45-32)14-12-25(37)19(3)16-23(13-15-36)30(21(5)26(38)18-29(40)42-27)44-33-31(43-28(39)11-2)24(35(8)9)17-20(4)41-33/h12,14-15,19-24,26-27,30-33,38H,10-11,13,16-18H2,1-9H3/b14-12+/t19-,20-,21+,22-,23+,24+,26-,27-,30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
JTJAMAJKINOBDT-FIJHNNTRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)CC=O)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)CC=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)
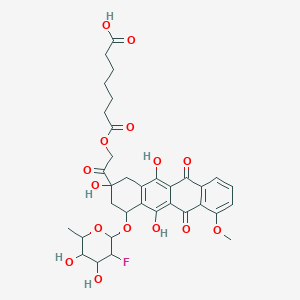
![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)
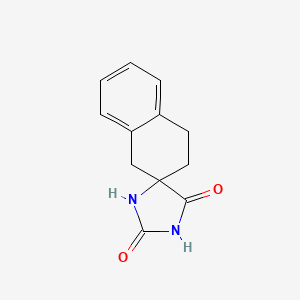
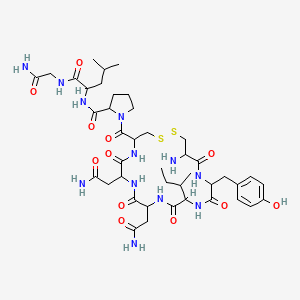
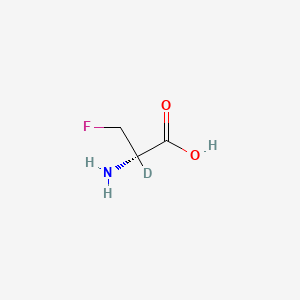
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)
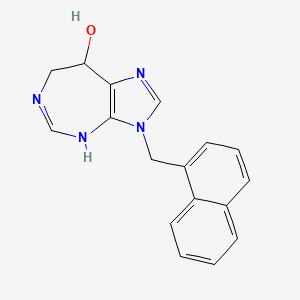
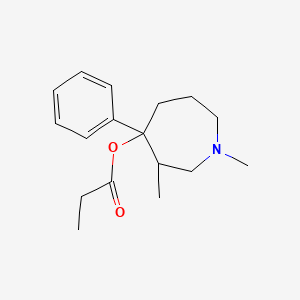
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)


